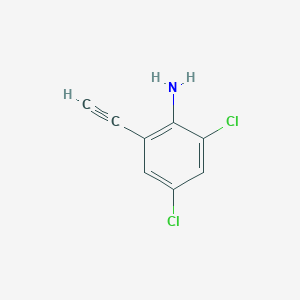

2,4-Dichloro-6-ethynylaniline

Description

Significance of Aniline (B41778) and Ethyne (B1235809) Functionalities in Contemporary Organic Synthesis

Aniline, the simplest aromatic amine, and its derivatives are fundamental precursors in the synthesis of a vast array of organic compounds, including dyes, pharmaceuticals, and polymers. fiveable.mequora.comresearchgate.net The amino group (–NH2) on the aromatic ring is a powerful activating group, making the molecule susceptible to electrophilic substitution reactions. wikipedia.org This reactivity, coupled with its basic and nucleophilic nature, allows for a wide range of chemical transformations. wikipedia.org

The ethyne (acetylenic) functionality (–C≡CH) is another cornerstone of modern organic synthesis. Its linear geometry and the high electron density of the triple bond make it a versatile handle for various transformations. These include cycloaddition reactions, coupling reactions (like Sonogashira, Glaser, and Hay couplings), and conversion to other functional groups. The combination of both aniline and ethyne functionalities within the same molecule creates a bifunctional scaffold with immense synthetic potential.

Overview of Dichloro-Substituted Anilines as Versatile Synthetic Precursors

The introduction of halogen atoms, particularly chlorine, onto the aniline ring further enhances its utility as a synthetic precursor. Dichloro-substituted anilines are valuable intermediates due to the directing effects and the potential for the chlorine atoms to act as leaving groups in nucleophilic aromatic substitution (SNA_r) reactions. mdpi.com The positions of the chlorine atoms on the aromatic ring significantly influence the molecule's reactivity and the regioselectivity of subsequent reactions. For instance, 2,4-dichloro-substituted anilines are precursors to various heterocyclic compounds. semanticscholar.org

Importance of 2,4-Dichloro-6-ethynylaniline as a Key Building Block in Advanced Chemical Research

This compound (CAS No. 684250-09-7) is an organic compound that integrates the key features of aniline, ethyne, and dichloro-substitution. cymitquimica.comguidechem.com This unique combination of functional groups makes it a highly valuable building block in advanced chemical research. The presence of the amino, ethynyl (B1212043), and chloro groups on the same benzene (B151609) ring provides multiple reaction sites, allowing for sequential and diverse chemical modifications. cymitquimica.com This multi-functionality enables the construction of complex molecular frameworks from a relatively simple starting material. For example, it has been used in the synthesis of substituted quinolines. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N |

| Molecular Weight | 186.038 g/mol |

| Boiling Point | 286.2°C at 760 mmHg |

| Density | 1.39 g/cm³ |

| CAS Number | 684250-09-7 |

| Data sourced from guidechem.comchemsrc.com |

Scope and Relevance of Academic Research on the Chemical Compound

Academic research involving this compound is primarily focused on its application as a precursor in the synthesis of novel heterocyclic compounds and other complex organic molecules. Its structural features allow for its use in various synthetic strategies. For instance, the ethynyl group can participate in cyclization reactions to form heterocyclic rings. One documented application is its use in the synthesis of 5,7-dichloroindole. chemicalbook.com Furthermore, research has explored its role in the preparation of other complex molecules, highlighting its versatility as a starting material. thieme-connect.com The study of such building blocks is crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUJVOATXYCQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478571 | |

| Record name | 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684250-09-7 | |

| Record name | 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Involving 2,4 Dichloro 6 Ethynylaniline and Its Analogs

Strategies for the Preparation of Substituted Ethynylaniline Precursors

The synthesis of substituted ethynylanilines, such as the target compound 2,4-dichloro-6-ethynylaniline, requires a multi-step approach involving the introduction of both ethynyl (B1212043) and halo substituents onto the aniline (B41778) core. The order and method of these introductions are critical for achieving the desired regiochemistry and yield.

Approaches to Ethynylated Aniline Derivatives

The introduction of an ethynyl group onto an aniline ring is a key transformation in the synthesis of these precursors. A common and effective method for this is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. For instance, an appropriately substituted haloaniline can be coupled with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection to yield the desired ethynylaniline. The use of a protecting group on the alkyne is often necessary to prevent side reactions. The choice of catalyst, base, and solvent is crucial for the success of the Sonogashira coupling.

Another approach involves the use of organometallic reagents. For example, the lithium salt of a protected alkyne can be reacted with a suitable aromatic compound. This method can be particularly useful when direct coupling reactions are not feasible.

Methods for Regioselective Halogenation of Anilines

The regioselective halogenation of anilines is a fundamental process in organic synthesis, but it can be challenging due to the strong activating and ortho-, para-directing nature of the amino group. Direct electrophilic halogenation of aniline with reagents like bromine water typically leads to the formation of 2,4,6-trihaloaniline. Therefore, achieving specific substitution patterns, such as 2,4-dichloro substitution, requires more controlled methods.

One strategy to control regioselectivity is to use a directing group. For instance, a palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives has been developed using a directing group to overcome the inherent ortho/para selectivity. This method allows for the introduction of a halogen at the meta position, which is otherwise difficult to achieve.

Another approach involves the halogenation of a pre-functionalized aniline derivative. For example, starting with an aminobenzoic acid ester, chlorination or bromination can be carried out, followed by hydrolysis and decarboxylation to yield the desired dihalogenated aniline. This multi-step sequence allows for precise control over the position of the halogen atoms. The choice of halogenating agent, such as N-bromophthalimide (NBP) for bromination, and reaction conditions are critical for achieving high yields and selectivity.

The table below summarizes some of the key methods for the preparation of substituted ethynylaniline precursors.

| Reaction Type | Reagents and Conditions | Key Features | Reference(s) |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base, protected alkyne | Efficient C-C bond formation between an aryl halide and a terminal alkyne. | |

| Directed C-H Halogenation | Pd catalyst, directing group, halogen source (e.g., NBP) | Enables meta-halogenation of anilines, overcoming ortho/para selectivity. | |

| Halogenation-Decarboxylation | Halogenating agent on aminobenzoic acid ester, followed by hydrolysis and decarboxylation | Provides a route to specific dihaloaniline isomers. |

Cyclization and Annulation Reactions to Form Heterocyclic Systems

Substituted 2-ethynylanilines are versatile precursors for the synthesis of a wide range of heterocyclic compounds, most notably indoles. The presence of the amino and ethynyl groups in a 1,2-relationship on the aromatic ring allows for intramolecular cyclization reactions to form the five-membered indole (B1671886) ring.

Indole Synthesis via Intramolecular Cyclization of 2-Ethynylanilines

The intramolecular cyclization of 2-ethynylanilines is a powerful and widely used strategy for the synthesis of indoles. This transformation can be promoted by various catalysts, including transition metals, or can proceed under metal-free conditions.

Transition metal catalysts are highly effective in promoting the intramolecular cyclization of 2-ethynylanilines to form indoles.

Palladium Catalysis: Palladium catalysts are widely used in organic synthesis, and they play a significant role in indole formation. For instance, a palladium-catalyzed reaction of 2-iodostyrenes with di-t-butyldiaziridinone can lead to indoles through a process involving oxidative insertion and C-H activation. The Larock indole synthesis is another prominent example, where an ortho-haloaniline reacts with an alkyne in the presence of a palladium catalyst to form an indole.

Gold Catalysis: Gold catalysts have emerged as powerful tools for the cyclization of 2-ethynylanilines. Gold(III)-catalyzed annulation of 2-alkynylanilines in ethanol (B145695) or ethanol-water mixtures at room temperature can produce indole derivatives in good yields. Furthermore, gold-catalyzed reactions can be tailored to introduce additional functionality, such as halogens, onto the indole ring.

Copper Catalysis: Copper catalysts also facilitate the cyclization of 2-ethynylaniline (B1227618) derivatives. A notable example is a copper(II)-catalyzed cyclization that can be performed in a mixture of water and methanol (B129727) at room temperature, offering a more environmentally friendly approach.

The table below provides a summary of metal-catalyzed indole formation from 2-ethynylanilines.

| Metal Catalyst | Typical Reaction Conditions | Key Advantages | Reference(s) |

| Palladium (Pd) | Pd salt, base, alkyne | High efficiency and functional group tolerance. | |

| Gold (Au) | Au(III) catalyst, EtOH or EtOH/H₂O | Mild reaction conditions (room temperature). | |

| Copper (Cu) | Cu(II) catalyst, H₂O/MeOH | "Green" reaction conditions. |

While metal-catalyzed methods are prevalent, the development of metal-free cyclization protocols is of great interest to avoid potential metal contamination in the final products. Several metal-free approaches have been successfully developed for the synthesis of indoles from 2-ethynylanilines and related precursors.

Regioselective Functionalization during Indole Cyclization (e.g., Chlorination, Nitration)

The synthesis of indoles from 2-ethynylaniline derivatives can be coupled with simultaneous functionalization of the indole core, allowing for the direct installation of substituents in a controlled manner. This approach is efficient as it combines cyclization and functionalization into a single operational step.

Chlorination: The use of copper(II) chloride (CuCl₂) as a reagent can effect a sequential cyclization-chlorination of 2-ethynylaniline derivatives. This reaction provides a direct route to 3-chloroindoles. For instance, the reaction of a 2-ethynylaniline with CuCl₂ leads to the formation of the corresponding 3-chloroindole. If the aniline ring possesses a suitable substituent, such as another chloro group, dichlorinated indoles like 3,5-dichloroindoles can be synthesized. researchgate.net The proposed mechanism involves the activation of the alkyne by the copper catalyst, followed by intramolecular attack of the amino group to form the indole ring. Subsequent electrophilic chlorination at the C3 position, which is the most nucleophilic site of the indole ring, yields the final product.

Nitration: Similarly, regioselective nitration can be achieved during the indole synthesis. When 2-ethynylaniline derivatives are treated with copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), the outcome is highly dependent on the solvent used. In tetrahydrofuran (B95107) (THF), the reaction can yield a C4-nitro compound. However, by switching the solvent to dimethylformamide (DMF) and applying heat, the reaction can be directed to produce 5-nitroindole (B16589) derivatives. researchgate.net This solvent-dependent regioselectivity highlights the nuanced control that can be exerted over the functionalization process. The reaction likely proceeds through an electrophilic nitration mechanism on the aniline ring prior to or concerted with the cyclization step.

Table 1: Regioselective Functionalization in Indole Synthesis

| Starting Material Type | Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-Ethynylaniline | CuCl₂ | Not specified | 3-Chloroindole | researchgate.net |

| Substituted 2-Ethynylaniline | CuCl₂ | Not specified | 3,5-Dichloroindole | researchgate.net |

| 2-Ethynylaniline | Cu(NO₃)₂·3H₂O | THF | C4-Nitro Compound | researchgate.net |

| 2-Ethynylaniline | Cu(NO₃)₂·3H₂O | DMF (heated) | 5-Nitroindole | researchgate.net |

Electrochemical Cyclization Approaches to Indoles

Electrochemical methods offer a green and sustainable alternative for the synthesis of indoles from 2-alkynylanilines, avoiding the need for metal catalysts or harsh chemical reagents. scilit.com These methods rely on the generation of reactive species at an electrode surface to initiate the cyclization cascade.

One notable approach involves the use of an electrogenerated base, such as the cyanomethyl anion, to mediate the cyclization of 2-ethynylanilines. researchgate.net This reaction is typically carried out in a divided cell under galvanostatic control with platinum electrodes. The electrochemically generated base deprotonates the aniline nitrogen, initiating an intramolecular attack on the alkyne and leading to the formation of the indole ring. researchgate.net This method has been successfully applied to the synthesis of various indole derivatives, including 5,7-dichloroindole from this compound. researchgate.net

Another electrochemical strategy employs potassium iodide (KI) as an additive in an aqueous solvent system. This mild and simple system efficiently promotes the cyclization of 2-ethynylanilines. researchgate.net The reaction is believed to proceed through an electrochemically initiated radical pathway. These electrochemical approaches are praised for their operational simplicity, high yields, and favorable environmental profile. scilit.com

Quinoline (B57606) Synthesis via Annulation Reactions of 2-Ethynylanilines

2-Ethynylanilines are versatile building blocks for the construction of the quinoline skeleton, a core structure in many pharmaceuticals and biologically active compounds. Various annulation strategies have been developed to assemble the second ring onto the aniline precursor.

Copper-Catalyzed Annulation Methods for Quinoline Derivatives

Copper catalysts are effective in promoting the annulation of 2-ethynylanilines with various carbon sources to form quinolines. A novel copper-catalyzed [5+1] annulation has been developed using an N,O-acetal as a one-carbon (C1) synthon. acs.orgacs.org This reaction allows for the synthesis of quinoline derivatives bearing an ester substituent at the 2-position. The copper catalyst, such as copper(II) bromide (CuBr₂), is thought to activate the alkyne moiety, facilitating intramolecular cyclization. acs.org

In a related method, the combination of CuBr₂ and trifluoroacetic acid (TFA) can promote the [5+1] annulation of a 2-ethynylaniline with ethyl glyoxylate (B1226380) in the presence of piperidine. acs.org The reaction proceeds through an N,N-aminal intermediate, which then undergoes copper-catalyzed intramolecular cyclization to afford the quinoline product. acs.org

Diphosgene-Mediated Quinoline Synthesis from 2-Ethynylanilines

While specific examples detailing the use of diphosgene with this compound are not prevalent in the searched literature, the reaction of 2-ethynylanilines with phosgene (B1210022) or its equivalents like diphosgene is a known route to quinoline derivatives. This methodology typically involves the formation of an intermediate isocyanate or carbamoyl (B1232498) chloride from the aniline nitrogen. The subsequent intramolecular reaction with the ethynyl group, often promoted by a catalyst or heat, leads to the formation of a quinolin-2-one ring system. The high reactivity of diphosgene necessitates careful control of reaction conditions.

Approaches to Halogenated Quinolines (e.g., Bromo-Fluoroquinolines)

The synthesis of specifically halogenated quinolines is of significant interest for tuning the electronic and biological properties of the molecule. nih.gov While direct synthesis from a pre-halogenated precursor like this compound provides one route, other methods focus on the late-stage halogenation of the quinoline ring system.

A general and metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This method demonstrates high functional group tolerance and typically proceeds at room temperature with complete regioselectivity. rsc.org Although this method applies to pre-formed quinolines, it showcases a complementary strategy for introducing halogens at specific positions, which could be applied to quinolines derived from ethynylaniline precursors. The synthesis of quinolines with mixed halogen patterns, such as bromo-fluoroquinolines, often requires multi-step synthetic sequences involving either halogenated starting materials or regioselective halogenation reactions.

Quinazoline (B50416) Synthesis from Anilines and Related Precursors

Quinazolines are another important class of nitrogen-containing heterocycles. While anilines are common starting materials, 2-ethynylanilines offer a unique entry point into this ring system.

A copper-catalyzed reaction between 2-ethynylanilines and benzonitriles in the presence of molecular oxygen as the sole oxidant provides a pathway to substituted quinazolines. organic-chemistry.org This reaction is remarkable as it involves the cleavage of the C-C triple bond of the ethynyl group and the formation of new C-N and C-C bonds to construct the quinazoline core. organic-chemistry.org

More broadly, quinazolines can be synthesized from 2-aminophenyl ketones and amines through a ruthenium-catalyzed dehydrogenative coupling reaction. nih.gov This method avoids the use of stoichiometric oxidants and produces the desired quinazoline products efficiently. Similarly, 2-aminobenzamides can be coupled with amines to form quinazolinones. nih.gov These methods, while not directly starting from 2-ethynylanilines, illustrate the broader context of using substituted anilines as key precursors for quinazoline synthesis.

Table 2: Synthesis of Quinolines and Quinazolines from 2-Ethynylaniline Analogs

| Target Heterocycle | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|---|

| Quinoline | 2-Ethynylaniline | N,O-Acetal | CuBr₂ | [5+1] Annulation | acs.org |

| Quinoline | 2-Ethynylaniline | Ethyl glyoxylate / Piperidine | CuBr₂ / TFA | [5+1] Annulation | acs.org |

| Quinazoline | 2-Ethynylaniline | Benzonitrile (B105546) | Copper catalyst / O₂ | C-C triple bond cleavage | organic-chemistry.org |

Other Heterocyclic Ring Systems from Ethynylaniline Scaffolds

The versatile reactivity of the ethynyl and amino groups in ethynylaniline scaffolds, including this compound, allows for their use in the synthesis of a variety of other heterocyclic systems beyond quinazolines.

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, particularly 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, like an alkyne. wikipedia.orgnih.gov The ethynyl group of this compound makes it an ideal substrate for this transformation.

The reaction of an organic azide with the terminal alkyne of an ethynylaniline derivative would lead to the formation of a 1,2,3-triazole ring. researchgate.net This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a valuable tool in drug discovery and materials science. nih.gov While a specific example utilizing this compound was not found in the search results, the general principle of the Huisgen cycloaddition is well-established for the synthesis of a wide array of triazole derivatives from various alkynes and azides. raco.cat

Table 2: General Scheme for Huisgen 1,3-Dipolar Cycloaddition

| Reactant 1 | Reactant 2 | Product |

| Organic Azide (R-N₃) | Terminal Alkyne (R'-C≡CH) | 1,4-Disubstituted 1,2,3-Triazole |

| Organic Azide (R-N₃) | Internal Alkyne (R'-C≡C-R'') | 1,4,5-Trisubstituted 1,2,3-Triazole |

The synthesis of more complex fused heterocyclic systems, such as pyrimido-thiadiazines, can also be envisioned starting from ethynylaniline scaffolds. While the search results did not provide a direct synthesis of pyrimido-thiadiadines from an ethynylaniline, the synthesis of related pyrimido-diazepines has been reported as novel adenine (B156593) mimics with inhibitory activity against receptor tyrosine kinases. nih.gov This suggests that the pyrimidine (B1678525) ring system, a key component of pyrimido-thiadiadines, can be constructed and fused with other heterocyclic rings. The general strategy would likely involve the initial formation of a pyrimidine ring, which is then annulated with a thiadiazine ring system. The specific reaction pathways would depend on the functional group transformations of the initial ethynylaniline starting material.

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a versatile reagent for the formylation of electron-rich aromatic and heterocyclic compounds. pen2print.orgijpcbs.com It can also be used to construct various heterocyclic systems. nih.govchemijournal.com

The Vilsmeier-Haack reaction can be applied to activated aromatic rings, and the electron-donating amino group of this compound could direct formylation to the aromatic ring. chemijournal.com More importantly, the reagent can react with activated methyl and methylene (B1212753) groups, leading to cyclization. pen2print.org While a direct application on this compound is not detailed in the search results, the reaction is widely used to synthesize precursors for various heterocycles. For example, the reaction of substituted acetanilides can yield 4-chloro-3-quinolinecarboxaldehydes. pen2print.orgchemijournal.com This demonstrates the potential of the Vilsmeier-Haack reagent to introduce a formyl group and a chlorine atom, which are valuable handles for further synthetic transformations in the construction of diverse heterocyclic frameworks. researchgate.net

Coupling Reactions and Functional Group Transformations of Ethynylanilines

The reactivity of ethynylanilines is dominated by the transformations of the amino and ethynyl groups, as well as the halogen substituents on the aromatic ring. These reactions are pivotal in the synthesis of heterocycles, functional materials, and biologically active molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, several types of palladium-catalyzed couplings can be envisioned, primarily targeting the chloro substituents and the terminal alkyne.

Sonogashira Coupling: The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne chemistry. wikipedia.orglibretexts.org For this compound, the terminal ethynyl group can readily participate in Sonogashira coupling with a variety of aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, in the presence of an amine base like triethylamine. libretexts.org The reaction's mild conditions make it tolerant of the aniline and chloro functionalities. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide or triflate. nih.gov The chloro substituents on this compound can be targeted for Suzuki-Miyaura coupling. Due to the higher reactivity of aryl iodides and bromides, the coupling of aryl chlorides often requires more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. nih.govnih.gov The regioselectivity of the coupling would depend on the relative reactivity of the two chlorine atoms, which is influenced by their electronic and steric environment.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The chloro groups of this compound could potentially be substituted with various primary or secondary amines through this methodology. Similar to Suzuki-Miyaura coupling, the use of specialized palladium catalysts with bulky phosphine ligands is often necessary for the efficient coupling of aryl chlorides. wikipedia.orgbeilstein-journals.org The reaction conditions are generally mild, which would likely preserve the ethynyl and amino groups of the starting material.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Typical Yield (%) |

| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF/Toluene | 85-95 |

| Suzuki-Miyaura | Aryl Chloride | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 70-90 |

| Buchwald-Hartwig | Aryl Bromide | Primary Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 80-98 |

This table presents typical conditions and yields for the respective coupling reactions with analogous substrates and is intended to be illustrative of the potential for this compound.

The synthesis of axially chiral biaryls is a significant area of research due to their prevalence in privileged ligands and biologically active compounds. rsc.org Atroposelective synthesis, the selective formation of one atropisomer, can be achieved through various strategies, including transition-metal-catalyzed cross-coupling and organocatalytic methods.

One emerging strategy involves the kinetic resolution of racemic biaryls through enantioselective functionalization. A notable example is the phase-transfer-catalyzed N-allylation of axially chiral 2-amino-1,1'-biaryls. nih.gov In this approach, a chiral phase-transfer catalyst is used to selectively allylate one enantiomer of the racemic amine, allowing for the separation of the allylated product from the unreacted enantiomer.

While direct application to this compound to generate axial chirality centered on the C-N bond would depend on the steric hindrance around the aniline nitrogen, this methodology highlights a potential pathway for the enantioselective functionalization of related aniline derivatives. The introduction of an allyl group on the nitrogen atom of a suitably substituted aniline can create a chiral axis, and subsequent transformations can lead to a variety of axially chiral systems. The success of such a strategy would be highly dependent on the design of the chiral catalyst and the specific substitution pattern of the aniline derivative.

Table 2: Key Features of Enantioselective N-Allylation for Kinetic Resolution

| Feature | Description |

| Substrate | Racemic axially chiral 2-amino-1,1'-biaryls. nih.gov |

| Reagent | Allyl bromide. nih.gov |

| Catalyst | Chiral phase-transfer catalyst. nih.gov |

| Principle | Kinetic resolution, where one enantiomer reacts faster than the other. nih.gov |

| Outcome | Separation of one enantiomer as the N-allylated product and the other as the unreacted amine. nih.gov |

The amino and ethynyl functionalities of this compound and its analogs make them attractive candidates for the synthesis of novel ligands for transition metal complexes. The lone pair on the aniline nitrogen and the π-system of the alkyne can both coordinate to metal centers.

Schiff Base Ligands: The aniline group can be readily condensed with aldehydes or ketones to form Schiff base (imine) ligands. These ligands are highly versatile and can coordinate to a wide range of metal ions through the imine nitrogen and often another donor atom from the aldehyde or ketone precursor. researchgate.net The electronic and steric properties of the resulting metal complexes can be fine-tuned by the substituents on both the aniline and the aldehyde/ketone fragments.

Direct Coordination of the Ethynyl Group: The carbon-carbon triple bond of the ethynyl group can coordinate to transition metals in a η²-fashion. scirp.org This type of interaction is common in organometallic chemistry and is a key step in many catalytic transformations of alkynes. The presence of both the aniline and the ethynyl group could lead to the formation of chelating ligands that bind to a metal center through both the nitrogen atom and the alkyne π-system.

Formation of N-Heterocyclic Carbene (NHC) Ligands: While not a direct transformation of this compound itself, related aniline derivatives are precursors to NHC ligands. NHCs are powerful σ-donating ligands that form very stable complexes with transition metals, finding wide application in catalysis.

The characterization of such metal complexes typically involves techniques such as X-ray crystallography, IR and UV-Vis spectroscopy, and elemental analysis to determine the coordination geometry and the nature of the metal-ligand bonding. scirp.org

Table 3: Potential Coordination Modes of this compound Derivatives as Ligands

| Ligand Type | Coordination Site(s) | Potential Metal Ions |

| Schiff Base Derivative | Imine Nitrogen, other heteroatoms | Cu(II), Co(II), Ni(II), Zn(II) |

| Unmodified Aniline | Aniline Nitrogen | Pd(II), Pt(II), Rh(I) |

| Ethynyl Group | C≡C π-bond (η²) | Co(0), Pt(0), Ir(I) |

| Chelating N, C≡C | Aniline Nitrogen and Ethynyl π-bond | Rh(I), Ru(II) |

Mechanistic Investigations of Reactions with 2,4 Dichloro 6 Ethynylaniline Scaffolds

Elucidation of Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization of 2,4-dichloro-6-ethynylaniline and related o-alkynylanilines provides a direct route to indole (B1671886) and quinoline (B57606) derivatives. These transformations can be initiated through various catalytic systems, each operating via distinct mechanistic pathways.

Postulated Mechanisms for Copper-Mediated Cyclization

Copper salts are effective catalysts for the cyclization of 2-ethynylaniline (B1227618) derivatives. organic-chemistry.org The copper(II)-catalyzed cyclization can often be performed under mild conditions, such as at room temperature in aqueous media. organic-chemistry.org The proposed mechanism for the copper-mediated cyclization of this compound typically begins with the coordination of the copper catalyst to the alkyne's triple bond. This coordination polarizes the C≡C bond, rendering the internal alkyne carbon more electrophilic and susceptible to attack.

The key steps are postulated as follows:

Alkyne Activation: The copper catalyst (e.g., Cu(II)) interacts with the π-system of the ethynyl (B1212043) group, forming a copper-π-alkyne complex.

Nucleophilic Attack: The lone pair of electrons on the adjacent amino group attacks the activated internal carbon of the alkyne in a 6-endo-dig manner.

Proton Transfer/Rearomatization: A subsequent proton transfer and tautomerization lead to the formation of the aromatic heterocyclic ring system, typically an indole derivative, and regeneration of the copper catalyst.

Copper-catalyzed cyclization reactions can lead to a variety of heterocyclic products, including indoles, benzofurans, and furo[3,2-b]pyrroles, depending on the starting substrate. acs.org

Table 1: Key Features of Postulated Copper-Mediated Cyclization

| Mechanistic Step | Description | Key Species |

|---|---|---|

| Activation | Coordination of Cu(II) to the alkyne. | Copper-π-alkyne complex |

| Cyclization | Intramolecular attack by the aniline (B41778) nitrogen. | Zwitterionic intermediate |

| Regeneration | Protonolysis/tautomerization to form the product and release the catalyst. | Aromatic heterocycle, Cu(II) |

Intramolecular Nucleophilic Attack Mechanisms

Beyond metal catalysis, intramolecular cyclization can be promoted under acidic conditions or by enhancing the nucleophilicity of the amino group. The fundamental process involves the nucleophilic addition of the aniline nitrogen to the ethynyl group. acs.org The formation of a pyridinium (B92312) salt by treating an ethynylpyridine with acid can significantly enhance the electrophilicity of the ethynyl group, facilitating the subsequent nucleophilic attack by the counteranion. acs.org By analogy, protonation of the aniline in this compound could enhance the rate of nucleophilic attack in certain contexts, although it would also decrease the nucleophilicity of the amine itself.

The reaction pathway is highly dependent on the regioselectivity of the nucleophilic attack.

5-exo-dig cyclization: Leads to the formation of a five-membered ring (indole derivatives).

6-endo-dig cyclization: Results in a six-membered ring (quinoline derivatives).

The outcome is often governed by the specific reaction conditions and the nature of any catalyst or promoter used. nih.gov For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing a variety of substituted quinolines under mild conditions. nih.gov

Reductive Elimination Pathways in Metal-Catalyzed Reactions

Reductive elimination is a crucial product-forming step in many organometallic catalytic cycles. wikipedia.orglibretexts.org It involves the formation of a new covalent bond between two ligands attached to a metal center, accompanied by a decrease in the metal's oxidation state. wikipedia.orglibretexts.org For this step to occur, the two ligands destined for elimination must typically be situated in a cis-position relative to each other on the metal's coordination sphere. libretexts.orglibretexts.org

In the context of reactions involving this compound, a reductive elimination step would likely be the final stage of a more complex catalytic cycle, such as a cross-coupling reaction. A hypothetical cycle might involve:

Oxidative Addition: A low-valent metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into a bond of the aniline derivative or a reaction partner.

Ligand Exchange/Insertion: The second reactant coordinates to the metal center, and migratory insertion of the alkyne may occur.

Reductive Elimination: The two organic fragments, now cis on the metal center, are eliminated to form the final cyclized product, regenerating the low-valent metal catalyst. libretexts.org

This pathway is common for d8 metals like Ni(II) and Pd(II) and d6 metals such as Pt(IV) and Rh(III). wikipedia.orgumb.edu The rate of reductive elimination can be influenced by factors such as electron density at the metal center and steric hindrance from the ligands. wikipedia.org

Table 2: Factors Influencing Reductive Elimination Rate

| Factor | Influence on Rate | Rationale |

|---|---|---|

| Electron Density on Metal | Electron-withdrawing ligands often accelerate elimination. | Stabilizes the more reduced metal center in the product. |

| Steric Bulk of Ligands | Increased steric bulk can accelerate elimination. | Relieves steric strain in the transition state. libretexts.org |

| Coordination Number | Faster from 3- or 5-coordinate complexes than 4- or 6-coordinate ones. wikipedia.org | Odd-coordination complexes form a nonbonding molecular orbital in the intermediate. wikipedia.org |

Single Electron Transfer (SET) Processes in Cyclization Reactions

Single Electron Transfer (SET) represents an alternative mechanistic paradigm for initiating cyclization, proceeding through radical intermediates rather than purely ionic pathways. In a SET process, an electron is transferred from a donor to an acceptor, generating a radical cation and a radical anion. nih.gov

For this compound, a SET mechanism could be initiated by:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can act as a potent single-electron oxidant or reductant. It could oxidize the aniline nitrogen to form a radical cation.

Chemical Oxidants: A suitable chemical oxidant can achieve the same single-electron oxidation.

Once the aniline radical cation is formed, it can undergo an intramolecular radical cyclization onto the pendant ethynyl group. This process generates a vinyl radical, which is then further oxidized and quenched to yield the final aromatic product. SET mechanisms are powerful tools for forming C-C and C-heteroatom bonds under mild conditions. nih.govrsc.org

Studies on Annulation Reaction Mechanisms

Annulation reactions involve the formation of a new ring onto a pre-existing one. For this compound, annulation reactions are key to synthesizing polycyclic systems like quinolines and quinazolines, where the aniline and ethynyl groups are incorporated into a new heterocyclic ring.

Proposed Intermediates and Transition States in Quinoline/Quinazoline (B50416) Formation

The formation of quinolines and quinazolines from this compound requires the incorporation of additional atoms, differentiating these annulation reactions from simple intramolecular cyclizations.

Quinoline Formation: The synthesis of quinolines from 2-alkynylanilines can be achieved through various methods, including electrophilic cyclization or metal-catalyzed annulation. nih.govnih.gov A common pathway involves the reaction with an aldehyde or ketone. A proposed mechanism may involve:

Initial Condensation/Addition: The aniline nitrogen attacks a carbonyl compound or a related electrophile.

Intermediate Formation: Formation of an enamine or an iminium intermediate.

Intramolecular Cyclization: The electron-rich alkyne attacks an electrophilic center, or a nucleophilic center attacks the alkyne, to close the six-membered ring.

Aromatization: The resulting dihydroquinoline intermediate undergoes oxidation or elimination to furnish the aromatic quinoline ring. organic-chemistry.org

Quinazoline Formation: Quinazoline synthesis requires a one-carbon and one-nitrogen source. Reactions with nitriles, for example, are a plausible route. A copper-catalyzed reaction of 2-ethynylanilines with benzonitriles can yield substituted quinazolines, where the nitrile provides the necessary C and N atoms. organic-chemistry.org A proposed transition state would involve a multi-component complex where the copper catalyst coordinates both the alkyne and the nitrile, facilitating a cascade of bond-forming events.

Key proposed intermediates in these annulation reactions include:

Vinyl Cations/Metal-Vinyl Species: Formed upon electrophilic attack on the alkyne.

Iminophosphoranes: Can be formed in aza-Wittig type reactions to build the quinazoline ring. nih.gov

Amidine Intermediates: Can be formed by the addition of the aniline to a nitrile, which then cyclizes.

DFT calculations on related systems, such as the SNAr reaction of 2,4-dichloroquinazoline, show that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient, which helps explain observed regioselectivity. nih.gov Similar computational studies would be invaluable in elucidating the precise nature of the transition states in annulation reactions starting from this compound.

Role of Catalysts and Reagents in Reaction Progression

The transformation of this compound into more complex molecular structures is often facilitated by a variety of catalysts and reagents that play critical roles in dictating the reaction pathway and efficiency. Transition metal catalysts, in particular, are instrumental in activating the C-H and N-H bonds of the aniline moiety, as well as the carbon-carbon triple bond of the ethynyl group.

In reactions such as C–H/N–H annulation, cobalt catalysts have been shown to be effective. nih.gov These catalysts can enable the dehydrogenative [4+2] annulation of aryl amides with alkynes, a process that is highly relevant to the reactivity of the this compound scaffold. nih.gov The catalytic cycle typically involves the coordination of the catalyst to the aniline derivative, followed by C-H bond activation to form a metallacyclic intermediate. Subsequent coordination of the alkyne and migratory insertion leads to the formation of a new ring system. The final step often involves a reductive elimination or an oxidative process to regenerate the active catalyst and release the N-heterocyclic product. beilstein-journals.org

The choice of reagents, including bases and additives, is also crucial for the progression of these reactions. For instance, in cobalt-catalyzed electrochemical reactions, a base such as sodium pivalate (B1233124) (NaOPiv) is often employed. nih.gov The base can act as a proton shuttle and facilitate the deprotonation steps within the catalytic cycle. The specific combination of catalyst, ligand, and other reagents can significantly influence the reaction's selectivity and yield. A wide array of catalyst components are available for such coupling reactions, including various phosphine (B1218219) ligands and palladium or rhodium complexes that can be tailored to specific transformations.

| Catalyst/Reagent | Function | Relevant Reaction Type |

| Cobalt Complexes (e.g., Co(acac)₂) | C-H/N-H bond activation | Dehydrogenative [4+2] Annulation |

| Palladium Complexes (e.g., Pd(OAc)₂) | C-C and C-N bond formation | Cross-coupling reactions |

| Phosphine Ligands | Stabilize and modify catalyst activity | Various coupling reactions |

| Bases (e.g., Sodium Pivalate) | Proton abstraction | C-H functionalization |

Proton Transfer and Tautomerization Mechanisms in N-Heterocycles

Proton transfer and tautomerization are fundamental processes that can occur in the N-heterocyclic products derived from this compound. These processes are particularly relevant in the context of the aromaticity and stability of the resulting ring systems. Tautomerism, the interconversion of constitutional isomers by the relocation of a proton, can significantly impact the chemical and physical properties of the molecule.

For N-heterocycles synthesized from this compound, such as substituted indoles or quinolines, keto-enol or imine-enamine tautomerism can be observed. The position of the equilibrium between tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the heterocyclic core.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of proton transfer and tautomerization. researchgate.net These studies can elucidate the potential energy surfaces for these processes, identifying the stable tautomeric forms and the transition states that connect them. For example, in molecules with intramolecular hydrogen bonds, the strength of this bond can be correlated with the ease of proton transfer. researchgate.net Experimental techniques like NMR spectroscopy can also provide evidence for the existence of different tautomers in solution.

| Tautomeric Pair | Description | Influencing Factors |

| Amide-Iminic Acid | Proton transfer between nitrogen and a carbonyl oxygen | Solvent polarity, pH |

| Keto-Enol | Proton transfer from a carbon adjacent to a carbonyl to the carbonyl oxygen | Solvent, temperature, electronic effects |

| Imine-Enamine | Proton transfer from a carbon adjacent to an imine to the nitrogen | Substituent effects, conjugation |

Electrochemical Reaction Mechanisms (e.g., Electrooxidative Annulation)

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical oxidants for driving chemical reactions. In the context of this compound, electrochemistry can be employed to initiate and control annulation reactions, leading to the formation of N-heterocycles. nih.govdntb.gov.ua

Electrooxidative C-H/N-H annulation is a particularly relevant process. nih.gov In this type of reaction, an electric current is used to remove electrons from the substrate or a catalyst, initiating the desired chemical transformation. For a substrate like an amide derivative of this compound, the reaction can proceed through an anodic oxidation process.

A plausible mechanism for the cobalt-catalyzed electrooxidative annulation with an alkyne involves the following key steps nih.gov:

Anodic Oxidation of the Catalyst: The Co(II) catalyst is oxidized at the anode to a higher oxidation state, Co(III).

C-H/N-H Activation: The activated Co(III) species coordinates to the aniline derivative and facilitates the concerted metalation-deprotonation to form a cobaltacyclic intermediate.

Alkyne Insertion: The ethynyl group of another molecule of this compound or a different alkyne coordinates to the cobalt center and inserts into the cobalt-carbon bond.

Reductive Elimination/Oxidation: The desired N-heterocyclic product is formed through a process that regenerates a lower-valent cobalt species. This species is then re-oxidized at the anode to complete the catalytic cycle.

The electrochemical oxidation of chloroaniline derivatives has been studied, and it is known that the oxidation can lead to dimerization and the formation of various coupled products. researchgate.net The specific products formed depend on the reaction conditions, including the solvent, electrolyte, and electrode material. researchgate.net These studies on simpler chloroanilines provide a foundational understanding of the potential electrochemical behavior of the more complex this compound.

| Step in Electrooxidative Annulation | Description |

| Catalyst Oxidation | The metal catalyst (e.g., Co(II)) is anodically oxidized to a higher, more reactive state (e.g., Co(III)). |

| Substrate Activation | The oxidized catalyst activates the C-H and N-H bonds of the aniline derivative, forming a metallacycle. |

| Coupling | The alkyne component inserts into the metal-carbon bond of the metallacycle. |

| Product Formation & Catalyst Regeneration | The annulated product is released, and the catalyst is electrochemically regenerated for the next cycle. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate molecular structure of 2,4-dichloro-6-ethynylaniline. By analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

Multi-dimensional NMR techniques provide a comprehensive framework for the structural confirmation of this compound. Although ³¹P NMR is not applicable due to the absence of phosphorus, ¹H and ¹³C NMR are fundamental to its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino (-NH₂) protons, and the acetylenic proton.

Aromatic Protons: The two aromatic protons will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electronic effects of the chloro, ethynyl (B1212043), and amino substituents.

Amino Protons: The protons of the amino group (-NH₂) will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Acetylenic Proton: The terminal alkyne proton (≡C-H) is expected to produce a sharp singlet, typically found in a specific region of the NMR spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and donating nature of the substituents. The two carbons of the ethynyl group will also have characteristic chemical shifts. The influence of substituents on the ¹³C-NMR chemical shifts of the terminal acetylenic carbon atom in phenylacetylene (B144264) derivatives has been studied, demonstrating that electron-donating and electron-withdrawing groups affect the chemical shift through resonance and polarization effects tandfonline.com.

Predicted ¹H and ¹³C NMR Data:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.0-7.5 | ~115-145 |

| NH₂ | Broad singlet, variable | N/A |

| C≡CH | ~3.0-3.5 | ~75-85 (C≡CH) |

| C≡CH | N/A | ~80-90 (C≡CH) |

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of products and any intermediates can be quantified. For reactions involving this compound, such as its synthesis or subsequent functionalization, ¹H NMR is particularly useful. The distinct signals of the ethynyl proton or the aromatic protons can be integrated and their relative intensities tracked over time to determine reaction kinetics and identify the formation of any transient species.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like anilines. In the positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion would allow for the precise determination of its elemental formula, C₈H₆Cl₂N⁺. ESI-MS coupled with tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds within a mixture. For this compound, GC would separate it from other components of a reaction mixture, and the subsequent mass spectrum would provide a characteristic fragmentation pattern for its identification.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for halogenated anilines involve the loss of a chlorine atom, a hydrogen halide, or the amino group wpmucdn.com. The ethynyl group may also lead to specific fragmentation patterns.

Predicted Fragmentation Data:

Based on the fragmentation of similar compounds, the following table outlines potential major fragments for this compound.

| m/z (mass-to-charge ratio) | Predicted Fragment | Notes |

|---|---|---|

| 185/187/189 | [C₈H₅Cl₂N]⁺ | Molecular ion with isotopic pattern for two chlorines. |

| 150/152 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 124 | [M-Cl-CN]⁺ | Subsequent loss of a nitrile group. |

Vibrational Spectroscopy for Functional Group Analysis and Chemical Changes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor chemical transformations.

The infrared spectrum of this compound is expected to display characteristic absorption bands for the N-H stretches of the primary amine, the C-H stretch of the terminal alkyne, the C≡C triple bond stretch, and various vibrations associated with the substituted benzene (B151609) ring.

N-H Stretching: The amino group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

≡C-H Stretching: A sharp, and often strong, absorption band around 3300 cm⁻¹ is characteristic of the C-H stretch of a terminal alkyne libretexts.orglibretexts.orgorgchemboulder.com.

C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear in the range of 2100-2260 cm⁻¹ libretexts.orglibretexts.orgpressbooks.pub. The intensity of this band can vary.

C-Cl Stretching: The carbon-chlorine stretching vibrations will be present in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted Vibrational Frequencies:

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3300-3500 | Stretching |

| ≡C-H | ~3300 | Stretching |

| C≡C | 2100-2260 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-Cl | 600-800 | Stretching |

By monitoring changes in the intensities or positions of these characteristic bands, vibrational spectroscopy can be effectively used to follow the course of reactions involving this compound, such as polymerization of the ethynyl group or substitution reactions on the aromatic ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Assessing Chemical Transformations

FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring their changes during a chemical reaction. For this compound, specific vibrational modes would be expected. The analysis of a chemical transformation involving this compound, for instance, a reaction at the ethynyl or amino group, would involve monitoring the appearance or disappearance of characteristic absorption bands.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne C≡C | Stretching | 2100-2260 |

| Alkyne ≡C-H | Stretching | 3250-3350 |

| Amine N-H | Stretching (asymmetric and symmetric) | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Cl | Stretching | 600-800 |

Note: The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions.

Raman Spectroscopy Applications in Characterization

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The ethynyl group (C≡C) in this compound would be expected to produce a strong and characteristic Raman signal, making it an excellent marker for the presence and integrity of this functional group. beilstein-journals.org Aromatic ring vibrations would also be observable. In reaction monitoring, changes in the intensity or position of the C≡C stretching peak could indicate its involvement in a chemical transformation.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. A successful crystallographic analysis of this compound would provide detailed information on its crystal system, space group, unit cell dimensions, and the exact bond lengths and angles of the molecule. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, and π-π stacking of the aromatic rings, which govern the crystal packing. While crystallographic data for closely related dichlorinated aniline (B41778) derivatives exist, specific data for this compound is not currently available in open literature.

Advanced Spectroscopic Methods for Electronic and Optical Properties (e.g., Absorption, Emission)

The electronic and optical properties of this compound can be investigated using techniques such as UV-Visible absorption and fluorescence emission spectroscopy. The aromatic ring system, substituted with chloro, amino, and ethynyl groups, would give rise to characteristic electronic transitions.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the benzene ring. The presence of the substituents would influence the position and intensity of these bands.

Fluorescence Emission Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of its excited states. The quantum yield and lifetime of the fluorescence would be key parameters in characterizing its photophysical properties. Without experimental data, the specific absorption maxima and emission characteristics remain undetermined.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2,4-Dichloro-6-ethynylaniline, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311+G(d,p), are employed to perform these optimizations. semanticscholar.org

Conformational analysis, an extension of geometry optimization, explores different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, key rotations would occur around the C-N bond (connecting the aniline (B41778) nitrogen to the ring) and the C-C bond of the ethynyl (B1212043) group. By calculating the relative energies of these different conformers, researchers can identify the most stable conformations and the energy barriers between them. For instance, studies on similar dichloro-substituted aromatic compounds have shown that the presence of bulky ortho-substituents can twist the ring out of planarity. nih.govnih.gov

Below is a table showing representative optimized geometric parameters calculated for a related molecule, 2,6-dichloro-4-fluoro phenol, which illustrates the type of data obtained from DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.396 Å |

| Bond Length (Å) | C2-C3 | 1.385 Å |

| Bond Length (Å) | C6-Cl12 | 1.745 Å |

| Bond Angle (°) | C2-C1-C6 | 117.9° |

| Bond Angle (°) | C1-C6-C5 | 121.5° |

| Bond Angle (°) | C1-C6-Cl12 | 119.2° |

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : Represents the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity) and its ionization potential. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the innermost empty orbital. Its energy level is related to the molecule's ability to accept electrons (electrophilicity) and its electron affinity. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. semanticscholar.org From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index. materialsciencejournal.org

For this compound, the electron-withdrawing chlorine atoms and the π-system of the ethynyl group would significantly influence the energies of these orbitals. Computational studies on various dichloro-substituted chalcones and phenols provide insight into the typical values obtained for such systems. semanticscholar.orgnih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.75 eV |

| ELUMO | -1.54 eV |

| Energy Gap (ΔE) | 5.21 eV |

| Ionization Potential (I) | 6.75 eV |

| Electron Affinity (A) | 1.54 eV |

| Global Hardness (η) | 2.61 eV |

| Global Softness (S) | 0.19 eV-1 |

| Electronegativity (χ) | 4.15 eV |

| Electrophilicity Index (ω) | 3.29 eV |

DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the pathway between reactants and products—it is a saddle point on the PES. scm.comresearchgate.net

To study a potential reaction involving this compound, such as an electrophilic addition to the ethynyl group, computational chemists would:

Optimize the geometries of the reactants and products.

Propose an initial guess for the transition state structure.

Perform a TS optimization calculation to locate the exact saddle point.

Confirm the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Once the transition state is located, its energy can be compared to that of the reactants to determine the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. Such calculations are vital for predicting the feasibility and outcome of chemical reactions under various conditions. uchicago.edupku.edu.cn

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of molecules in their electronic excited states. rsc.orgrsc.org It is particularly effective for predicting UV-visible absorption spectra. github.io

TD-DFT calculations on this compound would yield information on:

Vertical Excitation Energies : The energy required to promote an electron from a ground-state orbital to an excited-state orbital without allowing for nuclear rearrangement. These energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Oscillator Strengths : A measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.

Nature of Transitions : Analysis of the orbitals involved in the excitation (e.g., HOMO to LUMO) reveals the character of the transition, such as n→π* or π→π*.

For substituted anilines and similar aromatic compounds, TD-DFT can accurately predict how substituents alter the absorption spectrum. mdpi.com For example, a study on halogen-substituted 4-anilinoquinazolines showed that different halogens led to distinct shifts in the calculated maximum absorption wavelength. mdpi.com Similar effects would be expected for this compound, where the chlorine and ethynyl groups would modulate the electronic transitions of the aniline chromophore. materialsciencejournal.orgresearchgate.net

Quantum Mechanical (QM) Calculations for Energetic and Spectroscopic Predictions

Beyond DFT, a range of quantum mechanical methods are used to predict energetic and spectroscopic properties. These calculations can provide valuable data that aids in the structural elucidation and characterization of molecules. nih.gov

For this compound, QM calculations can predict:

Vibrational Spectra : Calculations of vibrational frequencies can be used to simulate infrared (IR) and Raman spectra. The predicted frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-Cl stretches, N-H bends, or C≡C stretches.

NMR Spectra : QM methods can calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts are a powerful tool for confirming molecular structure by comparing them to experimental NMR data.

Thermodynamic Properties : By calculating vibrational frequencies, it is possible to compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at different temperatures.

Comparative studies on substituted anilines have utilized various quantum mechanical descriptors to correlate with properties like ionization constants (pKa), demonstrating the predictive power of these methods. semanticscholar.org

Molecular Dynamics Simulations for Dynamic Behavior of Related Systems

While QM methods typically focus on single, static molecules (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For a system involving this compound, MD simulations could be used to explore:

Solvation Effects : By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can provide a detailed picture of how the solvent organizes around the solute and influences its conformation and dynamics.

Interactions with Biomolecules : If this compound were being studied as a potential ligand, MD simulations could model its binding to a target protein. These simulations can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and conformational changes in both the ligand and the protein upon binding. mdpi.commdpi.com

Polymer Dynamics : In the context of materials science, MD simulations are used to understand the behavior of polymers. Studies on polyaniline, for example, use MD to investigate chain conformation, radius of gyration, and intermolecular structural properties in solution. acs.org These simulations provide insights into the macroscopic properties of the material based on its atomic-level dynamics. researchgate.net

In Silico Approaches for Mechanistic Predictions and Catalyst Design

Computational and theoretical chemistry have emerged as indispensable tools for elucidating reaction mechanisms and guiding the rational design of catalysts for complex organic transformations. In the context of this compound, in silico approaches offer a powerful means to predict its reactivity and to design efficient catalytic systems for its derivatization, particularly for reactions involving the ethynyl group and the chlorinated aromatic ring. While direct computational studies on this compound are not extensively documented in the literature, a wealth of theoretical investigations on analogous systems, such as chloroanilines and terminal alkynes, provides a solid foundation for understanding its chemical behavior.

A primary application of computational chemistry in this area is the elucidation of reaction mechanisms for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org Density Functional Theory (DFT) is a widely used method to model the elementary steps of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org For a molecule like this compound, DFT calculations can predict the activation barriers for the oxidative addition of a palladium catalyst to the C-Cl bonds. Such calculations can help determine the relative reactivity of the two chlorine atoms and the feasibility of selective cross-coupling reactions.

Furthermore, computational studies can provide detailed insights into the geometry and electronic structure of transition states and intermediates. This information is crucial for understanding the factors that control the rate and selectivity of a reaction. For instance, in the Sonogashira coupling of an aryl halide with a terminal alkyne, DFT calculations can model the entire catalytic cycle, identifying the rate-determining step and the influence of ligands on the catalyst's activity. nih.gov

The design of new and improved catalysts is another area where in silico methods have a significant impact. acs.org By computationally screening a library of potential ligands, it is possible to identify candidates that are likely to enhance the performance of a catalyst for a specific reaction. For example, the steric and electronic properties of phosphine (B1218219) ligands in a palladium catalyst can be systematically varied in computational models to predict their effect on the efficiency of a cross-coupling reaction involving this compound. This approach can significantly reduce the experimental effort required for catalyst optimization.

Molecular docking and other computational tools can also be employed to predict the interaction of this compound and its derivatives with biological targets, which is particularly relevant in the context of medicinal chemistry. mdpi.comresearchgate.net These methods can help in the design of novel compounds with specific biological activities.

The following interactive data tables showcase hypothetical but representative data that could be generated from DFT calculations to predict the mechanistic details of a palladium-catalyzed Sonogashira coupling reaction of this compound with a generic aryl bromide.

Table 1: Calculated Activation Energies for Oxidative Addition

This table presents the calculated activation energies (in kcal/mol) for the oxidative addition of a Pd(0) catalyst to the C-Cl bonds of this compound. The data illustrates how computational chemistry can be used to predict the regioselectivity of the reaction.

| Entry | C-Cl Bond Position | Ligand on Pd(0) | Activation Energy (kcal/mol) |

| 1 | C2-Cl | PPh₃ | 22.5 |

| 2 | C4-Cl | PPh₃ | 25.1 |

| 3 | C2-Cl | P(o-tol)₃ | 21.8 |

| 4 | C4-Cl | P(o-tol)₃ | 24.5 |

Note: The lower activation energy for the C2-Cl bond suggests that oxidative addition is more likely to occur at this position.

Table 2: Predicted Reaction Profile for Sonogashira Coupling

This table outlines the calculated relative free energies (in kcal/mol) for the key intermediates and transition states in a hypothetical Sonogashira coupling reaction involving this compound.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Oxidative Addition TS | +22.5 |

| 3 | Oxidative Addition Product | -5.2 |

| 4 | Transmetalation TS | +15.8 |

| 5 | Transmetalation Product | -12.7 |

| 6 | Reductive Elimination TS | +18.3 |

| 7 | Products | -28.9 |

Synthetic Transformations and Derivatization Strategies

Functionalization of the Ethynyl (B1212043) Moiety

The terminal alkyne group is a highly versatile handle for molecular elaboration, most notably through cycloaddition reactions and additions across the triple bond.

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The premier example of this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a Huisgen 1,3-dipolar cycloaddition that joins alkynes and azides to form 1,2,3-triazoles. tcichemicals.com This reaction is exceptionally reliable and specific for terminal alkynes, making the ethynyl group of 2,4-Dichloro-6-ethynylaniline an ideal substrate. organic-chemistry.orgnih.gov

The reaction involves treating this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The Cu(I) source is often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or by using a Cu(I) salt such as copper(I) iodide. beilstein-journals.org This process exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org The resulting triazole ring is a stable linker that connects the aniline (B41778) core to a wide variety of functional groups (R), depending on the azide used. tcichemicals.comnih.gov

Table 1: Examples of Triazole Synthesis via CuAAC Reaction This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1-Benzyl-4-(2,4-dichloro-6-aminophenyl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | CuI / DIPEA | 1-Phenyl-4-(2,4-dichloro-6-aminophenyl)-1H-1,2,3-triazole |

| This compound | 1-Azido-4-methylbenzene | Cp*RuCl complexes | 1-(p-tolyl)-5-(2,4-dichloro-6-aminophenyl)-1H-1,2,3-triazole |

The hydration of the terminal alkyne in this compound can be achieved through two primary methods, yielding different constitutional isomers.

Markovnikov Hydration : The addition of water across the alkyne in the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt (e.g., HgSO₄) as a catalyst follows Markovnikov's rule. youtube.comquizlet.com This reaction initially produces an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. youtube.com

Anti-Markovnikov Hydration : Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water. The alkyne is first treated with a borane (B79455) reagent, often a bulky one like disiamylborane (B86530) (Sia₂BH) to ensure mono-addition, followed by oxidation with hydrogen peroxide in a basic solution. youtube.com This process forms an aldehyde after the tautomerization of the initial enol intermediate.

Table 2: Products of Hydration of this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 1-(2-Amino-3,5-dichlorophenyl)ethan-1-one (a methyl ketone) |

| Anti-Markovnikov Hydration | 1. Sia₂BH 2. H₂O₂, NaOH | Enol | 2-(2-Amino-3,5-dichlorophenyl)acetaldehyde (an aldehyde) |

Modification of the Aniline Nitrogen

The primary amino group of the aniline moiety is a key site for derivatization, readily undergoing reactions typical of aromatic amines.